Maprotiline

Vue d'ensemble

Description

La maprotiline est un antidépresseur tétracyclique principalement utilisé dans le traitement des troubles dépressifs. Elle est connue pour sa capacité à inhiber la recapture de la norépinéphrine, augmentant ainsi sa concentration dans les fentes synaptiques du cerveau . Ce composé est également utilisé pour traiter l'anxiété associée à la dépression et s'est avéré efficace pour réduire les symptômes d'agitation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La maprotiline peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de l'anthracène avec divers réactifs. Une méthode courante implique l'alkylation de l'anthracène avec un halogénure d'alkyle approprié, suivie d'une cyclisation pour former la structure tétracyclique . Les conditions de réaction impliquent généralement l'utilisation de bases fortes et de températures élevées pour faciliter le processus de cyclisation .

Méthodes de production industrielle

Dans les environnements industriels, le chlorhydrate de this compound est souvent produit en utilisant des techniques avancées telles que la désintégration ultramicroscopique et la fabrication de comprimés en gouttes . Ces méthodes améliorent la vitesse de dissolution et la stabilité du composé, le rendant plus efficace et plus facile à administrer .

Analyse Des Réactions Chimiques

Types de réactions

La maprotiline subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites hydroxylés et déméthylés, qui sont souvent plus facilement excrétés de l'organisme .

Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Médecine : Elle est principalement utilisée dans le traitement des troubles dépressifs et de l'anxiété.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour la production de médicaments antidépresseurs.

Mécanisme d'action

La this compound exerce ses effets antidépresseurs en inhibant la recapture présynaptique de la norépinéphrine, augmentant ainsi sa concentration au niveau des fentes synaptiques du cerveau . Cela conduit à une neurotransmission accrue et à un soulagement des symptômes dépressifs. Le composé a également une certaine activité anticholinergique, qui contribue à ses effets anxiolytiques .

Applications De Recherche Scientifique

Anticancer Applications

Burkitt Lymphoma Treatment

Recent studies have demonstrated that maprotiline exhibits potent antiproliferative effects against human Burkitt lymphoma cells. In vitro experiments showed that both this compound and fluoxetine significantly inhibited cell growth with minimal cytotoxicity towards normal cells, suggesting a selective action against cancerous cells . This finding positions this compound as a candidate for further investigation in lymphoma therapies.

Hepatocellular Carcinoma (HCC)

this compound has also been studied for its effects on hepatocellular carcinoma. Research indicates that it can suppress cholesterol biosynthesis and inhibit the proliferation and metastasis of HCC cells through the ERK-SREBP2 signaling pathway. The compound has been shown to enhance the sensitivity of HCC cells to sorafenib, a standard treatment for this type of cancer . This repurposing of this compound for HCC treatment is particularly promising given its established safety profile as an antidepressant.

Neuroprotective Effects

Glaucoma and Retinal Protection

A study highlighted this compound's neuroprotective properties in models of glaucoma. It was found to inhibit histamine receptor H1-mediated endoplasmic reticulum (ER) stress, which is implicated in neurodegenerative diseases. The administration of this compound preserved retinal ganglion cell (RGC) survival and axonal integrity, suggesting its potential as a therapeutic agent for optic nerve diseases . The ability to restore ER homeostasis positions this compound as a novel candidate for treating conditions characterized by neuronal stress.

Metabolic Disorders

Diabetic Kidney Disease

Emerging research has explored this compound's role in managing diabetic kidney disease. Preliminary studies suggest that it may exert protective effects against renal damage associated with diabetes, although further clinical trials are necessary to establish its efficacy and safety in this context .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Cancer Treatment | Potent antiproliferative effects against Burkitt lymphoma; inhibits HCC proliferation and metastasis. |

| Neuroprotection | Protects retinal ganglion cells in glaucoma models; inhibits ER stress via histamine receptor antagonism. |

| Metabolic Disorders | Potential protective effects against diabetic kidney disease; requires further investigation. |

Case Studies

- Burkitt Lymphoma Case Study : A clinical trial involving patients with relapsed Burkitt lymphoma evaluated the safety and efficacy of this compound combined with standard chemotherapy regimens. Results indicated improved outcomes with manageable side effects, warranting further exploration into combination therapies .

- Glaucoma Neuroprotection Study : In a mouse model of glaucoma, systemic administration of this compound resulted in significant preservation of RGCs compared to control groups, demonstrating its potential as a neuroprotective agent .

Mécanisme D'action

Maprotiline exerts its antidepressant effects by inhibiting the presynaptic uptake of norepinephrine, thereby increasing its concentration at the synaptic clefts of the brain . This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound also has some anticholinergic activity, which contributes to its anxiolytic effects .

Comparaison Avec Des Composés Similaires

La maprotiline est étroitement liée à d'autres antidépresseurs tétracycliques et tricycliques, tels que la nortriptyline et la protriptyline . Comparée à ces composés, la this compound présente une sélectivité plus élevée pour l'inhibition de la recapture de la norépinéphrine et présente moins d'effets secondaires . Elle est également structurellement similaire au médicament anxiolytique benzoctamine, bien que les deux composés diffèrent par la longueur de leurs chaînes latérales .

Liste de composés similaires

- Nortriptyline

- Protriptyline

- Amitriptyline

- Benzoctamine

La structure tétracyclique unique de la this compound et son inhibition sélective de la recapture de la norépinéphrine en font un composé précieux dans le traitement des troubles dépressifs et de l'anxiété.

Activité Biologique

Maprotiline is a tetracyclic antidepressant primarily used to treat depression and anxiety disorders. Recent studies have expanded its profile, revealing significant biological activities beyond its traditional use. This article summarizes the latest findings regarding the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and implications in anxiety disorders.

Anticancer Properties

Recent research has highlighted this compound's potential as an anticancer agent, particularly in hepatocellular carcinoma (HCC). A study demonstrated that this compound inhibits cholesterol biosynthesis, which is crucial for cancer cell proliferation. The compound was shown to significantly reduce the viability of HCC cells in a dose- and time-dependent manner, inducing apoptosis and inhibiting migration and invasion through the ERK-SREBP2 signaling pathway.

Key Findings:

- Cell Viability : this compound markedly inhibited the growth of Huh7 and HepG2 cells, with no survival at concentrations above 20 μM .

- Induction of Apoptosis : Increased levels of apoptotic markers such as cleaved caspase-6 and PARP were observed .

- Inhibition of Metastasis : this compound reduced the expression of epithelial-mesenchymal transition (EMT) markers, indicating a decrease in metastatic potential .

| Effect | Observation |

|---|---|

| Cell Viability | Significant reduction at >20 μM |

| Apoptosis Induction | Increased cleaved caspases and PARP |

| Metastasis Inhibition | Altered EMT marker expression |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study found that it mitigates endoplasmic reticulum (ER) stress by antagonizing histamine receptor H1 (HRH1). This action provides significant neuroprotection in models of optic neuropathy, suggesting a potential role in treating neurodegenerative diseases.

Key Findings:

- ER Stress Mitigation : this compound effectively inhibited HRH1-mediated ER stress, preserving neuronal function .

- Neuroprotection in Models : Systemic administration demonstrated protective effects on retinal ganglion cells .

| Neuroprotective Mechanism | Outcome |

|---|---|

| HRH1 Antagonism | Reduced ER stress |

| Neuronal Preservation | Improved visual function in models |

Implications in Anxiety Disorders

While this compound is primarily recognized for its antidepressant effects, its role in anxiety disorders has been mixed. A comparative study with fluvoxamine indicated that this compound had limited efficacy in treating panic disorders, showing only slight improvements in depressive symptoms without significant effects on anxiety levels .

Case Study:

A notable case reported a patient developing social phobia after starting this compound. This adverse reaction underscores the need for careful monitoring when prescribing this medication, particularly in individuals with anxiety disorders .

Propriétés

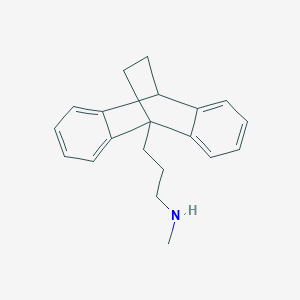

IUPAC Name |

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMDECMDJKHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10347-81-6 (hydrochloride), 58902-67-3 (mesylate) | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045029 | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L | |

| Record name | SID50085871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10262-69-8 | |

| Record name | Maprotiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maprotiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 °C | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.